molecular formula C10H12N2S B2807144 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol CAS No. 91760-82-6

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol

Cat. No.: B2807144
CAS No.: 91760-82-6
M. Wt: 192.28
InChI Key: OXWMHTOKJVPTKK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol is an organic compound with the molecular formula C10H12N2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinazoline derivatives, which are studied for their potential as pharmaceuticals and agrochemicals.

    Biology: The compound is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Quinazoline derivatives, including this compound, are explored for their potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

The synthesis of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol typically involves the reaction of 2-aminobenzylamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to facilitate the formation of the quinazoline ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include disulfides, sulfonic acids, amines, and thioethers .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

2,2-Dimethyl-1,2-dihydroquinazoline-4-thiol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2-dimethyl-1,3-dihydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWMHTOKJVPTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=S)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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